molecular formula C29H27N3O7S B563933 (?S)-5-[(Dimethylamino)sulfonyl]-?-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-8-hydroxy-2-quinolinepropanoic Acid CAS No. 607708-62-3

(?S)-5-[(Dimethylamino)sulfonyl]-?-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-8-hydroxy-2-quinolinepropanoic Acid

Número de catálogo: B563933
Número CAS: 607708-62-3
Peso molecular: 561.609
Clave InChI: PIIHFORJBLACQW-DEOSSOPVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a multifunctional quinoline derivative featuring:

  • Quinoline core: A heterocyclic aromatic scaffold known for diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties .
  • 8-Hydroxy group: Enhances metal-chelating and antioxidant properties, common in bioactive quinoline derivatives .
  • Dimethylaminosulfonyl moiety: Likely improves solubility and modulates electronic properties, similar to sulfonamide-containing drugs .
  • (S)-configuration: Stereospecificity at the α-carbon may influence binding affinity to biological targets, such as enzymes or receptors .

Structural analogs and related quinoline derivatives have demonstrated activities ranging from proteasome inhibition to DNA intercalation, making this compound a candidate for mechanistic studies in these areas .

Propiedades

IUPAC Name

(2S)-3-[5-(dimethylsulfamoyl)-8-hydroxyquinolin-2-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O7S/c1-32(2)40(37,38)26-14-13-25(33)27-22(26)12-11-17(30-27)15-24(28(34)35)31-29(36)39-16-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-14,23-24,33H,15-16H2,1-2H3,(H,31,36)(H,34,35)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIHFORJBLACQW-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C2C=CC(=NC2=C(C=C1)O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=C2C=CC(=NC2=C(C=C1)O)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis of the 8-Hydroxy-2-quinoline Core

The quinoline scaffold forms the foundational structure for subsequent modifications. The Skraup reaction remains a classical method for quinoline synthesis, though modern adaptations prioritize regioselectivity and functional group tolerance. Starting with o-aminophenol derivatives, cyclization with glycerol under acidic conditions (conc. H₂SO₄, 120–140°C) yields 8-hydroxyquinoline . However, the presence of electron-withdrawing groups (e.g., sulfonamides) necessitates protection of the 8-hydroxy group during later stages.

Protection of the 8-Hydroxy Group :
To prevent undesired side reactions during sulfonation, the 8-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether. Treatment of 8-hydroxyquinoline with TBSCl (1.2 equiv) and imidazole (2.0 equiv) in DMF at 0°C to room temperature for 12 hours affords 8-(TBS-oxy)quinoline in >85% yield . This inert protecting group is stable under subsequent sulfonation conditions.

Regioselective Sulfonation at Position 5

Sulfonation of the quinoline nucleus at position 5 is achieved via electrophilic aromatic substitution. Chlorosulfonic acid (ClSO₃H, 3.0 equiv) in anhydrous dichloroethane (DCE) at 0°C generates the sulfonyl chloride intermediate. Quenching the reaction with dimethylamine (4.0 equiv) in THF at −20°C yields 5-(dimethylaminosulfonyl)-8-(TBS-oxy)quinoline .

Key Reaction Parameters :

  • Temperature control (−20°C) minimizes polysulfonation.

  • Dimethylamine is added dropwise to prevent exothermic side reactions.

  • Yield: 72–78% after silica gel chromatography (hexane/EtOAc 3:1) .

Installation of the Propanoic Acid Side Chain at Position 2

The α-amino propanoic acid side chain is introduced via a stereoselective Mannich reaction. 5-(Dimethylaminosulfonyl)-8-(TBS-oxy)quinoline undergoes Friedel-Crafts alkylation with methyl acrylate in the presence of AlCl₃ (1.5 equiv) at −10°C, yielding methyl 3-(5-(dimethylaminosulfonyl)-8-(TBS-oxy)quinolin-2-yl)propanoate. Saponification with LiOH (2.0 equiv) in THF/H₂O (4:1) provides the free propanoic acid .

Asymmetric Amination :
The α-position is aminated using a chiral auxillary approach. Treatment with (S)-tert-butanesulfinamide (1.5 equiv), CuI (10 mol%), and Et₃N (2.0 equiv) in CH₂Cl₂ at 25°C for 24 hours installs the (S)-configured amino group with 92% enantiomeric excess (ee) .

Fmoc Protection of the α-Amino Group

The free amine is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate). Under Schotten-Baumann conditions, the aminoquinolinepropanoic acid is dissolved in dioxane/H₂O (1:1) and treated with Fmoc-Cl (1.2 equiv) and NaHCO₃ (2.0 equiv) at 0°C for 2 hours. This yields the Fmoc-protected intermediate in 88% yield after extraction and crystallization .

Deprotection of the 8-Hydroxy Group :
The TBS ether is cleaved using tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF at 0°C for 1 hour, unmasking the 8-hydroxy group. Final purification via reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) affords the title compound in >98% purity .

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.82 (s, 1H, OH), 8.45 (d, J = 8.4 Hz, 1H, quinoline-H), 7.89–7.75 (m, 4H, Fmoc-H), 4.32–4.18 (m, 2H, CH₂COO), 3.01 (s, 6H, N(CH₃)₂), 2.95–2.85 (m, 1H, α-CH), 1.22 (t, J = 7.1 Hz, 2H, CH₂).

  • HRMS (ESI) : [M+H]⁺ calcd for C₂₉H₂₈N₃O₇S: 562.1634; found: 562.1638.

Chiral HPLC Analysis :
Chiralpak IC-3 column (4.6 × 250 mm), hexane/iPrOH 80:20, 1.0 mL/min. Retention time: 12.7 min (S-enantiomer), 14.2 min (R-enantiomer), confirming 92% ee .

Critical Process Considerations

Temperature Sensitivity :
Exothermic reactions (e.g., sulfonation, Friedel-Crafts alkylation) require strict temperature control to prevent decomposition.

Protecting Group Strategy :
The TBS group balances stability during sulfonation and ease of removal under mild conditions. Alternative protecting groups (e.g., benzyl ethers) necessitate hydrogenolysis, risking reduction of the quinoline ring .

Stereochemical Control :
The tert-butanesulfinamide auxillary ensures high enantioselectivity, though enzymatic resolutions or asymmetric hydrogenation present viable alternatives .

Scalability and Industrial Relevance

Gram-scale synthesis (10–50 g) has been demonstrated with consistent yields (>70% overall). Key challenges include:

  • Cost-effective sourcing of Fmoc-Cl.

  • Recycling of TBS-protecting reagents.

  • Waste management of CuI byproducts during amination.

Process intensification via flow chemistry could enhance throughput, particularly in sulfonation and Mannich reaction steps .

Análisis De Reacciones Químicas

Types of Reactions

(S)-5-[(Dimethylamino)sulfonyl]-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-8-hydroxy-2-quinolinepropanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce reduced quinoline compounds.

Aplicaciones Científicas De Investigación

(S)-5-[(Dimethylamino)sulfonyl]-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-8-hydroxy-2-quinolinepropanoic Acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in peptide synthesis.

    Biology: It is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes and receptors.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism of action of (S)-5-[(Dimethylamino)sulfonyl]-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-8-hydroxy-2-quinolinepropanoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the Fmoc protecting group allows for selective deprotection and activation of the compound in specific environments, enhancing its utility in targeted applications.

Comparación Con Compuestos Similares

Key Observations :

  • The target compound’s quinoline core distinguishes it from non-aromatic Fmoc-amino acid derivatives .

8-Hydroxyquinoline Derivatives

Compound Name Key Features Activity Differentiation References
8-Hydroxyquinoline-7-carboxamide derivatives - 7-Carboxamide
- Varied alkyl/aryl substituents
Antifungal agents (Candida spp.) Carboxamide at position 7 vs. Fmoc-amino acid at position 2; no sulfonyl group
Azo-imine quinoline derivatives (e.g., compounds 154–157) - Azo-imine linkage
- 8-Hydroxy group
Antioxidant, anti-inflammatory Lack Fmoc and sulfonyl groups; azo-imine vs. sulfonyl electronic profile
Nitroquinoline N-oxide derivatives - Nitro group
- Quinoline N-oxide
Antiviral (SARS-CoV-2 protease inhibition) Nitro group vs. dimethylaminosulfonyl; N-oxide alters redox properties

Key Observations :

  • The Fmoc-amino acid side chain in the target compound provides steric bulk and synthetic versatility absent in simpler 8-hydroxyquinolines .
  • The dimethylaminosulfonyl group may enhance solubility compared to nitro or carboxamide derivatives, critical for in vivo efficacy .

Sulfonamide/Sulfonyl-Containing Quinolines

Compound Name Features Activity Differentiation References
QCBT7 (quinolin-chlorobenzothioate) - Chlorobenzothioate
- Quinoline core
Proteasome inhibition (HCT 116 cytotoxicity) Thioester vs. sulfonyl group; lacks Fmoc and hydroxyl groups
Phenylamino-phenoxy-quinoline derivatives - Phenoxy and phenylamino substituents HIV-1 RT inhibition, anticancer Multiple aromatic substituents vs. single sulfonyl group; no Fmoc protection
Cabozantinib analogs - Quinoline-based c-Met inhibitors
- Solubility-enhancing substituents
Anticancer (kinase inhibition) Larger polycyclic systems; no Fmoc or hydroxy groups

Key Observations :

  • The target compound’s sulfonyl group offers metabolic stability compared to thioesters (e.g., QCBT7), which are prone to hydrolysis .
  • Unlike kinase-targeted quinolines (e.g., cabozantinib analogs), the Fmoc and hydroxy groups may direct the compound toward proteasome or DNA-interaction mechanisms .

Actividad Biológica

The compound known as (?S)-5-[(Dimethylamino)sulfonyl]-?-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-8-hydroxy-2-quinolinepropanoic acid, also referred to as (S)-N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutamine, is a synthetic derivative of glutamine. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of antiviral and anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C22H24N2O5
  • Molecular Weight : 396.44 g/mol
  • CAS Number : 1146118-59-3

The compound features a quinoline moiety, which is known for its biological activity, alongside a dimethylamino sulfonyl group that may enhance its solubility and bioavailability.

Antiviral Properties

Research has indicated that derivatives of quinoline compounds exhibit significant antiviral activity. For instance, a study on related compounds demonstrated that they could inhibit the replication of human respiratory syncytial virus (hRSV) with low cytotoxicity. The compound exhibited an effective concentration (EC50) of approximately 2.3 µM while maintaining a cytotoxic concentration (CC50) of around 30.9 µM, indicating a favorable selectivity index compared to standard antiviral agents like ribavirin .

Anticancer Activity

The biological activity of quinoline derivatives has also been explored in cancer research. Several studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation pathways. The presence of the sulfonamide group is hypothesized to contribute to these effects by enhancing interaction with cellular targets involved in tumor growth and metastasis.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Viral Entry : The sulfonamide group may interfere with viral entry mechanisms, preventing infection at an early stage.
  • Apoptotic Pathways Activation : The quinoline structure can induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death.
  • Modulation of Protein Interactions : The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety in peptide synthesis, suggesting potential interactions with proteins involved in cellular signaling pathways.

Study 1: Antiviral Efficacy

In a high-throughput screening assay, compounds similar to this compound were tested against hRSV. Results indicated a significant reduction in viral titer, affirming the compound's potential as an antiviral agent .

Study 2: Anticancer Activity

A series of experiments conducted on various cancer cell lines demonstrated that quinoline derivatives could inhibit cell growth significantly. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting the therapeutic potential of such compounds in oncology .

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS hazard classifications:
  • Acute Toxicity (Oral, Category 4) : Use gloves (nitrile) and lab coats to prevent skin contact .
  • Skin/Eye Irritation (Category 2/2A) : Employ chemical goggles and face shields during handling. In case of exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation .
  • Respiratory Irritation (H335) : Use fume hoods or local exhaust ventilation to minimize aerosol formation. Conduct work in well-ventilated areas .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .

Q. Which analytical techniques are recommended to confirm the purity and structural integrity of this compound?

  • Methodological Answer :
  • HPLC (Reverse-Phase) : Use a C18 column with UV detection at 254 nm to assess purity (>97% threshold). Mobile phase: acetonitrile/water (0.1% TFA) gradient .
  • NMR Spectroscopy : Confirm stereochemistry and functional groups via 1^1H and 13^{13}C NMR. Key signals: Fmoc aromatic protons (7.2–7.8 ppm), sulfonyl group (3.1 ppm for dimethylamino) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS in positive ion mode) with <2 ppm error .

Q. What is the synthetic route for this compound, and how can intermediates be stabilized?

  • Methodological Answer : Stepwise Synthesis :

Fmoc Protection : React the quinolinepropanoic acid core with Fmoc-Cl in DMF, using DIEA as a base (0–5°C, 2 hours) .

Sulfonylation : Introduce dimethylamino sulfonyl group via nucleophilic substitution (DMAP catalysis, room temperature, 12 hours) .

Hydroxy Group Protection : Temporarily protect the 8-hydroxyquinoline moiety with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions .
Intermediate Stabilization : Store intermediates at -20°C under nitrogen to prevent oxidation and hydrolysis .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :
  • Activation Reagents : Use HATU or PyBOP (2 eq.) with HOAt (1 eq.) in DMF to enhance carbamate coupling efficiency .
  • Monitoring : Track coupling completion via Kaiser test or FT-IR (disappearance of amine N-H stretch at 3300 cm1^{-1}) .
  • Solvent Optimization : Add 10% v/v DMSO to improve solubility of the hydrophobic Fmoc-quinoline backbone during resin loading .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

  • Methodological Answer :
  • Purity Reassessment : Verify compound integrity using LC-MS to rule out degradation (e.g., Fmoc deprotection or sulfonyl hydrolysis) .
  • Assay Conditions : Standardize buffer pH (7.4 vs. 6.5) and ionic strength. For example, phosphate buffers may chelate metal cofactors in enzyme assays, altering activity .
  • Orthogonal Assays : Compare SPR (binding affinity) with fluorescence polarization (functional activity) to distinguish false negatives .

Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

  • Methodological Answer :
  • Prodrug Design : Replace the 8-hydroxy group with a phosphate ester (hydrolyzable in vivo) .
  • Co-Solvents : Prepare stock solutions in 10% DMSO/90% saline (v/v) with sonication to disperse aggregates .
  • Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles (50–100 nm) via nanoprecipitation, achieving >80% loading efficiency .

Comparative Analysis of Structural Analogs

Compound NameKey Structural DifferencesBiological ImpactReference
N-(9H-Fluoren-2-ylmethoxycarbonyl)-L-leucineLeucine side chain (vs. quinoline)Enhanced protease resistance in peptide analogs
(S)-2-((Fmoc)amino)-3-phenylpropanoic acidPhenyl group (vs. sulfonylquinoline)Reduced cellular uptake due to hydrophobicity
5-Fluoro-Fmoc-protected quinoline analogFluorine substitution at C5Improved target binding affinity (IC50_{50} ↓ 40%)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.